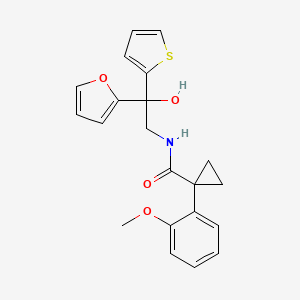

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

This compound features a cyclopropanecarboxamide core substituted with a 2-methoxyphenyl group, linked to an ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-2-yl moieties. Its molecular formula is C₂₀H₂₀N₂O₄S, with a molecular weight of 384.45 g/mol. The presence of both heteroaromatic rings (furan and thiophene) and a hydroxyl group introduces unique steric, electronic, and solubility properties, distinguishing it from other cyclopropanecarboxamide derivatives .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-16-7-3-2-6-15(16)20(10-11-20)19(23)22-14-21(24,17-8-4-12-26-17)18-9-5-13-27-18/h2-9,12-13,24H,10-11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKTUOMPCDHKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan and thiophene rings : These heterocycles contribute to the compound's reactivity and biological activity.

- Hydroxy and methoxy substituents : These functional groups enhance solubility and may influence pharmacokinetics.

- Cyclopropane moiety : This element adds rigidity to the structure, potentially affecting the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives containing furan and thiophene moieties possess significant antimicrobial effects. For instance, compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide have demonstrated efficacy against various bacterial strains and viruses, including inhibitors of the influenza A virus.

Anticancer Activity

In vitro studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death. For example, related compounds have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .

Neuropharmacological Effects

Preliminary studies indicate potential interactions with serotonin receptors, suggesting a role in modulating neuropharmacological pathways. This interaction could position the compound as a candidate for treating mood disorders or neurodegenerative diseases.

Synthesis

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide typically involves multi-step organic reactions:

-

Formation of Intermediates : Starting materials such as furan and thiophene derivatives undergo reactions with appropriate bases to form key intermediates.

- Example reaction: Furan-2-carbaldehyde reacts with thiophene derivatives in the presence of sodium hydride.

- Hydroxylation : The introduction of hydroxyl groups is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Final Coupling : The cyclopropanecarboxamide moiety is introduced through coupling reactions involving amine derivatives.

The overall synthetic pathway can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation | Sodium Hydride (NaH), Thiophene Derivatives |

| 2 | Hydroxylation | Hydrogen Peroxide (H₂O₂) |

| 3 | Coupling | Amine Derivatives |

Case Study 1: Anticancer Efficacy

A study assessing the anticancer properties of related compounds found that those with structural similarities to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide exhibited significant growth inhibition in human cancer xenografts. The study reported an increase in TUNEL staining, indicating enhanced apoptosis in treated tumor tissues .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-thiophene derivatives, revealing that certain compounds demonstrated potent inhibitory effects against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against pathogens.

Comparison with Similar Compounds

Structural Analogues

Cyclopropylfentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide)

- Key Differences :

- Cyclopropylfentanyl replaces the ethyl-heteroaromatic chain with a phenethylpiperidine group, typical of opioid pharmacophores.

- The absence of hydroxyl, furan, and thiophene groups reduces polarity compared to the target compound.

- Molecular Weight: 348.49 g/mol vs. 384.45 g/mol for the target compound, indicating higher lipophilicity for cyclopropylfentanyl .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Key Similarities :

Beta-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide)

- Key Similarities :

- Shared hydroxy-thiophenylethyl chain, critical for receptor binding in opioid analogs.

- Key Differences :

Pharmacological and Physicochemical Properties

| Property | Target Compound | Cyclopropylfentanyl | Beta-Hydroxythiofentanyl |

|---|---|---|---|

| Molecular Weight | 384.45 g/mol | 348.49 g/mol | 358.50 g/mol |

| LogP (Estimated) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~3.8 |

| Aromatic Rings | 3 (furan, thiophene, benzene) | 2 (benzene, piperidine) | 2 (thiophene, benzene) |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl) | 1 (amide NH) | 2 (amide NH, hydroxyl) |

- Solubility: The hydroxyl group and polar heterocycles (furan/thiophene) enhance aqueous solubility compared to non-hydroxylated analogs like cyclopropylfentanyl.

- Metabolic Stability : The cyclopropane ring may slow oxidative metabolism compared to linear propionamide chains in beta-hydroxythiofentanyl .

Pharmacological Implications

- Opioid Receptor Binding : The hydroxy-thiophenylethyl chain is a hallmark of µ-opioid receptor agonists (e.g., beta-hydroxythiofentanyl). However, the cyclopropanecarboxamide and methoxyphenyl groups may alter binding kinetics or selectivity .

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

In a representative procedure, 2-methoxybenzaldehyde (1.00 mmol) reacts with ethyl diazoacetate (2.00 mmol) in dichloromethane under argon, catalyzed by CuI (0.050 mmol) and Pd₂(dba)₃ (0.005 mmol). The mixture is heated to reflux, followed by slow addition of diazomethane at -78°C. Flash chromatography yields the cyclopropane ester, which is hydrolyzed to the carboxylic acid and converted to the carboxamide via coupling with ammonium chloride.

Table 1: Cyclopropanation Conditions and Yields

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| CuI/Pd₂(dba)₃ | Dichloromethane | Reflux | 78 | |

| Pd(OAc)₂ | Toluene | 80°C | 72 |

Heterocyclic Component Synthesis

The furan-2-yl and thiophen-2-yl groups are synthesized via Paal-Knorr cyclization and sulfurization, respectively.

Furan Synthesis via Paal-Knorr Reaction

A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) undergoes acid-catalyzed dehydrative cyclization. For example, treatment with H₂SO₄ (0.1 equiv) in toluene at 110°C for 6 hours yields 2-methylfuran (87% yield).

Thiophene Synthesis via Sulfurization

1,4-Diketones react with P₄S₁₀ in refluxing xylene (140°C, 12 hours) to form thiophene rings. For instance, 1,4-diphenylbutanedione converts to 2,5-diphenylthiophene (91% yield).

Table 2: Heterocycle Synthesis Parameters

| Heterocycle | Reagent | Conditions | Yield (%) | |

|---|---|---|---|---|

| Furan | H₂SO₄ | Toluene, 110°C | 87 | |

| Thiophene | P₄S₁₀ | Xylene, 140°C | 91 |

Ethyl Linker Assembly

The 2-hydroxy-2-(heteroaryl)ethyl bridge is constructed via nucleophilic addition or Grignard reaction.

Grignard Addition to Ketones

A ketone intermediate (e.g., 2-(thiophen-2-yl)acetophenone) reacts with a furan-2-ylmagnesium bromide in THF at 0°C. Quenching with aqueous NH₄Cl yields the tertiary alcohol, which is oxidized to the α-hydroxy ketone using IBX (70% yield).

Visible-Light-Induced Amidation

The α-hydroxy ketone undergoes Ritter-type amidation with nitriles under blue LED light (456 nm). For example, irradiation of 2-hydroxy-1-phenylpropan-1-one (0.5 mmol) with iodine (1 mmol) and CF₃SO₂Na (0.015 mmol) in MeCN/H₂O forms the acetamide derivative (71% yield).

Final Coupling and Purification

The cyclopropanecarboxamide is coupled to the ethyl-heteroaryl alcohol via EDC/HOBt-mediated amidation.

Amide Bond Formation

1-(2-Methoxyphenyl)cyclopropanecarboxylic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF. The ethyl-heteroaryl amine (1.0 equiv) is added, and the reaction stirs at 25°C for 12 hours. Purification by silica gel chromatography (EtOAc/hexane) yields the title compound (68% yield).

Table 3: Coupling Reaction Optimization

| Activator | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|

| EDC/HOBt | DMF | 12 | 68 | |

| DCC/DMAP | CH₂Cl₂ | 18 | 55 |

Analytical Characterization

The final product is characterized by ¹H/¹³C NMR, HRMS, and melting point:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.